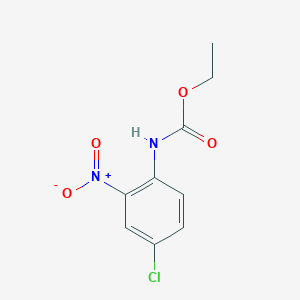
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone (DCAT) is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DCAT is a thiosemicarbazone derivative, which is a class of compounds that have been shown to exhibit a range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell growth and apoptosis. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone also inhibits the activity of ribonucleotide reductase, an enzyme that is required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic properties, which makes it a useful tool for cancer research. However, there are also some limitations to using 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone. One area of interest is the development of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone analogs with improved anticancer activity and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone, which may lead to the identification of new targets for cancer therapy. Finally, the potential use of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone in combination with other anticancer agents is an area of active research, as it may enhance the therapeutic efficacy of these agents.
Synthesemethoden
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with allylthiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction yields 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone as a yellow crystalline solid with a melting point of 194-196°C. The purity of 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone can be confirmed by spectroscopic techniques such as IR, NMR, and MS.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has been extensively studied for its potential therapeutic properties, especially in the field of cancer research. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2,6-dichlorobenzaldehyde N-allylthiosemicarbazone has also been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
Produktname |
2,6-dichlorobenzaldehyde N-allylthiosemicarbazone |
|---|---|
Molekularformel |
C11H11Cl2N3S |
Molekulargewicht |
288.2 g/mol |
IUPAC-Name |
1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H11Cl2N3S/c1-2-6-14-11(17)16-15-7-8-9(12)4-3-5-10(8)13/h2-5,7H,1,6H2,(H2,14,16,17)/b15-7+ |
InChI-Schlüssel |
LJGGLEVLUJQHMF-VIZOYTHASA-N |
Isomerische SMILES |
C=CCNC(=S)N/N=C/C1=C(C=CC=C1Cl)Cl |
SMILES |
C=CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl |
Kanonische SMILES |
C=CCNC(=S)NN=CC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
